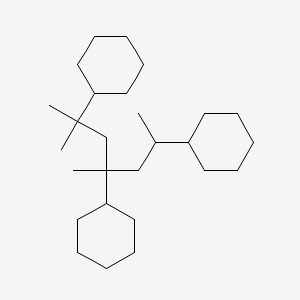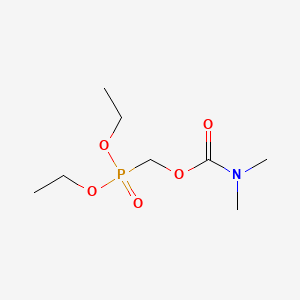
diethoxyphosphorylmethyl N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxyphosphorylmethyl N,N-dimethylcarbamate is an organophosphorus compound with a wide range of applications in various fields, including chemistry, biology, and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethoxyphosphorylmethyl N,N-dimethylcarbamate can be synthesized through the reaction of dimethylcarbamic acid with diethyl (hydroxymethyl)phosphonate. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for efficient production with minimal waste and energy consumption. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethoxyphosphorylmethyl N,N-dimethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphorous-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions include various phosphorous-containing compounds, such as phosphonates and phosphates, which have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
Diethoxyphosphorylmethyl N,N-dimethylcarbamate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.
Wirkmechanismus
The mechanism of action of diethoxyphosphorylmethyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This mechanism is particularly relevant in its potential use as a pharmaceutical agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (hydroxymethyl)phosphonate
- Dimethylcarbamic acid
- Phosphonocarboxylic acid derivatives
Uniqueness
Diethoxyphosphorylmethyl N,N-dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise chemical modifications .
Eigenschaften
CAS-Nummer |
108371-86-4 |
|---|---|
Molekularformel |
C8H18NO5P |
Molekulargewicht |
239.21 g/mol |
IUPAC-Name |
diethoxyphosphorylmethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-12-8(10)9(3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
HTYRZLVVQTWSKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COC(=O)N(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




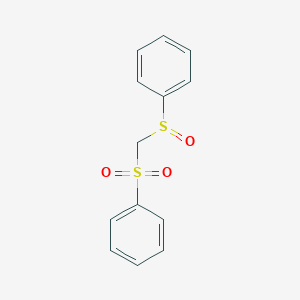





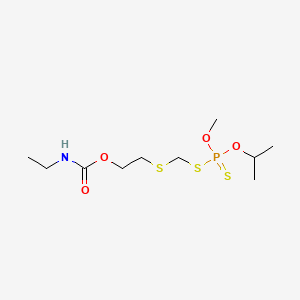
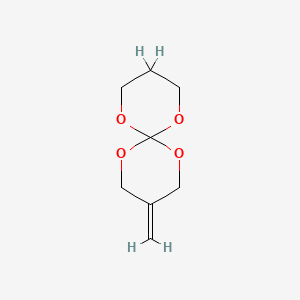

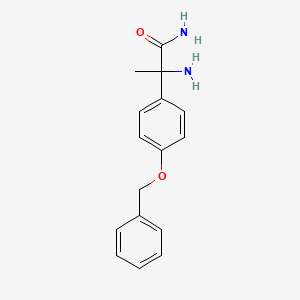
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
